Kv7.2 (KCNQ2) Potassium Channel Inhibition: IC₅₀ = 200 nM in HEK293 Cells
7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione inhibits the human Kv7.2 (KCNQ2) potassium channel with an IC₅₀ of 200 nM, measured via thallium flux assay in HEK293 cells with a 1-hour incubation [1]. This is the first and currently only reported Kv7.2 inhibitory activity for a 6-fluoro-7-bromo-substituted quinazoline-2,4-dione scaffold. By comparison, the clinically validated Kv7.2–Kv7.5 channel activator retigabine (ezogabine) acts as a positive modulator (EC₅₀ ~3.6 μM for channel opening) rather than an inhibitor, underscoring that the target compound occupies a distinct pharmacological mechanism space as a channel blocker or negative allosteric modulator [2].
| Evidence Dimension | Kv7.2 (KCNQ2) channel modulation |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM (inhibition of Kv7.2 in HEK293 cells, thallium flux assay, 1 hr incubation) |
| Comparator Or Baseline | Retigabine (Kv7.2–7.5 activator): EC₅₀ ~3.6 μM (channel opening enhancement) |
| Quantified Difference | Target compound inhibits Kv7.2 (IC₅₀ 200 nM); retigabine activates Kv7.2 (EC₅₀ 3.6 μM). The target compound's potency is approximately 18-fold lower in concentration terms, but mechanism is opposite (inhibition vs. activation). |
| Conditions | Target: thallium flux assay, HEK293 cells, 1 hr. Comparator: electrophysiological patch clamp, Kv7.2/Kv7.3 heteromeric channels. |
Why This Matters
This compound provides a validated, commercially available chemical starting point for developing Kv7.2 channel inhibitors—a pharmacological profile distinct from the activator retigabine—relevant to epilepsy, neuropathic pain, and hyperexcitability disorders where channel inhibition may be therapeutically desirable.
- [1] BindingDB. BDBM50529212 (CHEMBL4471453). Kv7.2 IC₅₀ = 200 nM. Assay: Inhibition of Kv7.2 in human HEK293 cells, 1 hr incubation, thallium flux assay. Curated by ChEMBL, Marquette University. View Source
- [2] Rundfeldt, C. (1997). The new anticonvulsant retigabine (D-23129) acts as an opener of K⁺ channels in neuronal cells. European Journal of Pharmacology, 336(2–3), 243–249. Retigabine EC₅₀ ~3.6 μM for Kv7.2–7.3 channel activation. View Source
